N-(5-((2-(吲哚啉-1-基)-2-氧代乙基)硫代)-1,3,4-噻二唑-2-基)-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

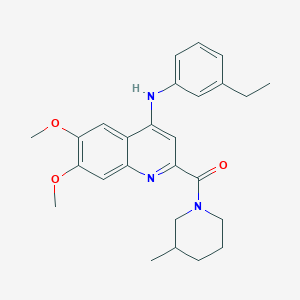

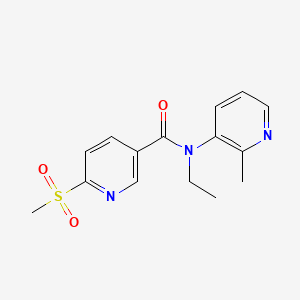

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

阿尔茨海默病治疗

含有吲哚啉-2-酮衍生物的化合物已被设计为乙酰胆碱酯酶 (AChE) 抑制剂,其在临床上用于治疗阿尔茨海默病 . 发现两种化合物在抑制 AChE 方面具有效力 .

抗氧化活性

大多数含有吲哚啉-2-酮衍生物的化合物在 DPPH 自由基清除试验中表现出弱的清除活性 .

抗癌剂

某些化合物,包括含有吲哚啉-2-酮衍生物的化合物,对人癌细胞系表现出强烈的细胞毒性 . 一种化合物甚至比阳性对照阿霉素更有效 .

抗菌活性

咪唑是一种五元杂环部分,是该化合物的一部分,以其广泛的化学和生物特性而闻名 . 1,3-二氮唑的衍生物,也是该化合物的一部分,表现出不同的生物活性,如抗菌活性 .

抗分枝杆菌活性

抗炎活性

抗肿瘤活性

抗糖尿病活性

作用机制

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a key role in Alzheimer’s disease .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), affecting the cholinergic pathway .

Result of Action

Some indole derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .

生化分析

Biochemical Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism . These interactions suggest that N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can modulate biochemical pathways related to neuroprotection and metabolic regulation.

Cellular Effects

The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide on various cell types and cellular processes are profound. This compound has been observed to protect neuronal cells from oxidative stress-induced damage, thereby enhancing cell survival rates . It also influences cell signaling pathways by modulating the secretion of inflammatory cytokines such as TNF-α and IL-6 . Furthermore, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide affects cellular metabolism by inhibiting α-glucosidase, thereby regulating glucose levels .

Molecular Mechanism

At the molecular level, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity . Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control . These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation . Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways . These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.

Transport and Distribution

Within cells and tissues, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.

属性

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCATNFSOQSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2458785.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine](/img/structure/B2458792.png)

![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)

![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)